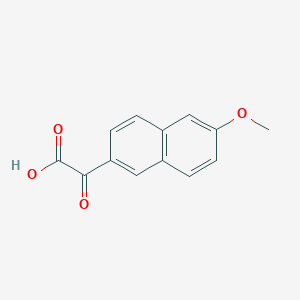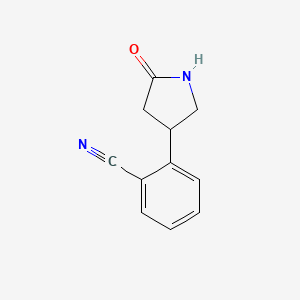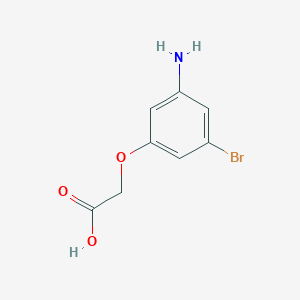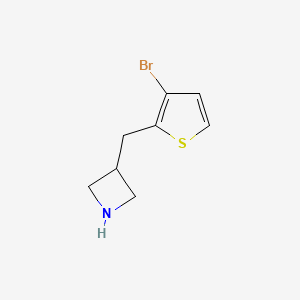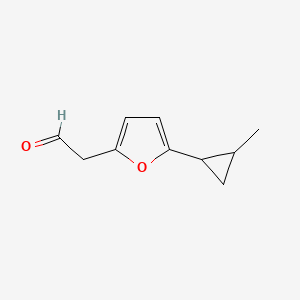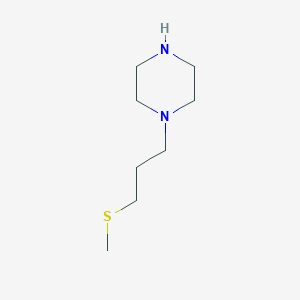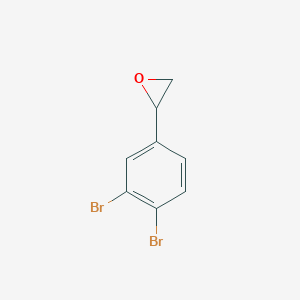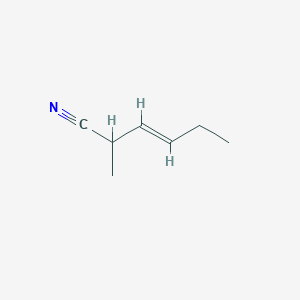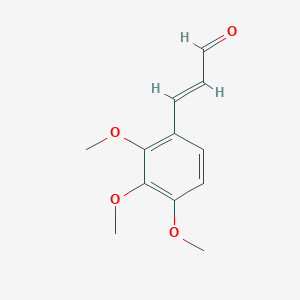
3-(2,3,4-Trimethoxyphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4-Trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4. It is characterized by the presence of a trimethoxyphenyl group attached to an acrylaldehyde moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,3,4-trimethoxybenzaldehyde is reacted with acrolein in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(2,3,4-Trimethoxyphenyl)acrylic acid.
Reduction: 3-(2,3,4-Trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,3,4-Trimethoxyphenyl)acrylaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific targets, thereby increasing its potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the acrylaldehyde moiety.
3-(3,4,5-Trimethoxyphenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(3,4,5-Trimethoxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(2,3,4-Trimethoxyphenyl)acrylaldehyde is unique due to the presence of both the trimethoxyphenyl group and the acrylaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+ |
Clave InChI |
REINFACEGIBUSX-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C/C=O)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=CC=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


